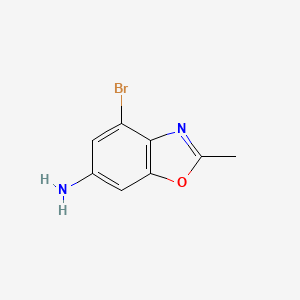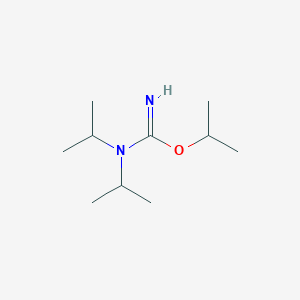
Isopropyl diisopropylcarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl diisopropylcarbamimidate is an organic compound with the chemical formula C10H22N2O. It is a derivative of carbamimidic acid and is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl diisopropylcarbamimidate can be synthesized through the reaction of isopropylamine with diisopropylcarbodiimide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyldiisopropylcarbamimidate involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl diisopropylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or amides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with isopropyldiisopropylcarbamimidate under mild conditions.
Major Products Formed
Oxidation: Ureas and amides.
Reduction: Amines.
Substitution: Various substituted carbamimidates.
Wissenschaftliche Forschungsanwendungen
Isopropyl diisopropylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of isopropyldiisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl n,n’-diisopropylcarbamimidate: Similar in structure but with different reactivity and applications.
Diisopropylcarbodiimide: Used as a reagent in peptide synthesis and other organic reactions.
Isopropylamine: A precursor in the synthesis of isopropyldiisopropylcarbamimidate.
Uniqueness
Isopropyl diisopropylcarbamimidate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
propan-2-yl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-7(2)12(8(3)4)10(11)13-9(5)6/h7-9,11H,1-6H3 |
InChI-Schlüssel |
WATOKCRZSKICTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate](/img/structure/B8546075.png)
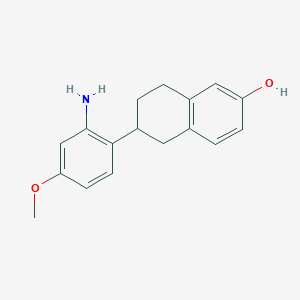
![N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea](/img/structure/B8546084.png)
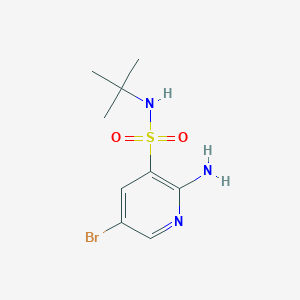
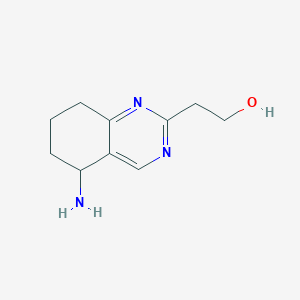
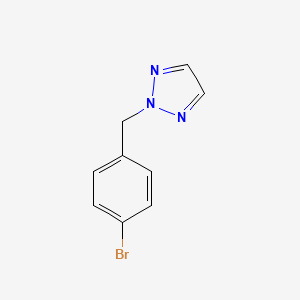

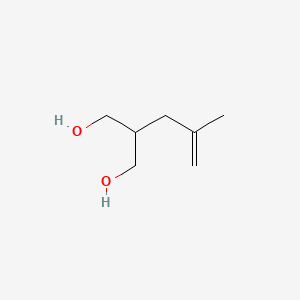
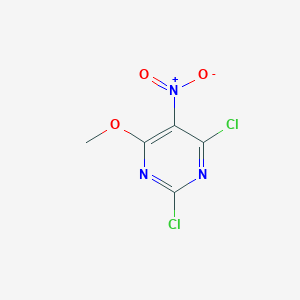

![[2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)
